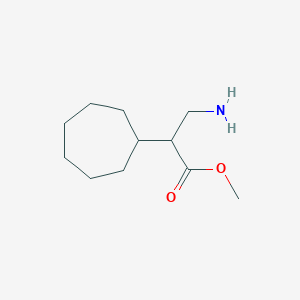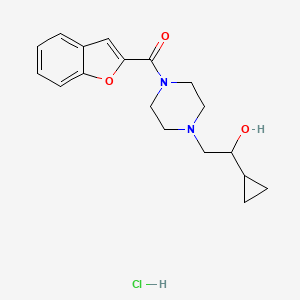
3,5-Dimethyl-1-(2-methylphenyl)pyrazol-4-amine;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3,5-Dimethyl-1-(2-methylphenyl)pyrazol-4-amine;hydrochloride is a useful research compound. Its molecular formula is C12H16ClN3 and its molecular weight is 237.73. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Reactivity in Organometallic Chemistry
3,5-Dimethyl-1-(2-methylphenyl)pyrazol-4-amine;hydrochloride and its derivatives have been utilized in the synthesis of water-soluble pyrazolate rhodium(I) complexes. These complexes are formed through reactions involving aminoalkylation of 3,5-dimethylpyrazole, leading to compounds that are soluble in polar solvents like water (Esquius et al., 2000).
Applications in Heterocyclic Library Generation
The compound has been used as a starting material in alkylation and ring closure reactions to generate a diverse library of structurally diverse compounds. This approach is significant in the field of medicinal chemistry for the discovery of new therapeutic agents (Roman, 2013).
Spectroscopic and Crystallographic Investigations
In the field of spectroscopy and crystallography, derivatives of this compound have been studied for their structural characteristics. These studies are crucial for understanding the molecular geometry and properties of these compounds, which can be relevant in various scientific applications (Hayvalı et al., 2010).
Corrosion Inhibition
This compound has also shown potential in the field of corrosion inhibition. Specific derivatives have been studied for their efficacy in preventing corrosion of metals like iron in acidic media. This application is particularly valuable in industrial processes and materials science (Chetouani et al., 2005).
Modification of Poly Vinyl Alcohol/Acrylic Acid Hydrogels
The amine compounds derived from this compound have been used in the functional modification of hydrogels, which can have significant implications in biomedical applications, particularly in drug delivery and tissue engineering (Aly & El-Mohdy, 2015).
Antibacterial and Antifungal Applications
Some derivatives have been synthesized and screened for their antibacterial and antifungal activities. These compounds could potentially be developed into new antimicrobial agents, contributing to the fight against infectious diseases (Al-Smaisim, 2012).
Utility in Heterocyclic Synthesis
The compound has been employed in the synthesis of various heterocyclic derivatives, demonstrating its versatility in organic synthesis. These heterocyclic compounds have applications in pharmaceuticals and materials science (Fadda et al., 2012).
Properties
IUPAC Name |
3,5-dimethyl-1-(2-methylphenyl)pyrazol-4-amine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3.ClH/c1-8-6-4-5-7-11(8)15-10(3)12(13)9(2)14-15;/h4-7H,13H2,1-3H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VIONXTVGDHDRLU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N2C(=C(C(=N2)C)N)C.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-chloro-N-[1-(3,5-dimethyl-1,2-oxazol-4-yl)propan-2-yl]pyridine-4-sulfonamide](/img/structure/B3004228.png)
![2-(5-amino-4-(3-(benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)-3-(methylthio)-1H-pyrazol-1-yl)-N-(3-fluoro-4-methylphenyl)acetamide](/img/structure/B3004229.png)

![N-ethyl-3-methyl-5-oxo-N-phenyl-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B3004232.png)

![(E)-1-{3-[(2,4-dichlorobenzyl)oxy]phenyl}-3-(4-toluidino)-2-propen-1-one](/img/structure/B3004235.png)
![N-[4-(methylthio)benzyl]-5-oxo-3-phenyl-4,5-dihydro[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide](/img/structure/B3004236.png)

![2-[[5-(4-bromophenyl)-1H-imidazol-2-yl]sulfanyl]acetic acid](/img/structure/B3004244.png)
![N-cyclohexyl-2-[3-(3-methylbutyl)-4-oxothieno[3,2-d]pyrimidin-2-yl]sulfanylacetamide](/img/structure/B3004245.png)
![8-(2-(4-benzhydrylpiperazin-1-yl)ethyl)-1,3,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B3004247.png)
![2-[(2E)-3-(2-fluorophenyl)prop-2-enoyl]-4-methylphenyl morpholine-4-carboxylate](/img/structure/B3004248.png)
![N-[2-[3-[2-(2-fluoroanilino)-2-oxoethyl]sulfanylindol-1-yl]ethyl]-3-(trifluoromethyl)benzamide](/img/structure/B3004250.png)
